![molecular formula C17H15FN2OS B2415368 (E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681157-04-0](/img/structure/B2415368.png)
(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is an organic compound characterized by its unique structure, which includes a fluorine atom, a benzamide group, and a benzo[d]thiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Benzamide Group: The benzamide group is formed by reacting the benzo[d]thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
E-isomer Formation: The E-isomer is obtained by controlling the reaction conditions, such as temperature and solvent, to favor the formation of the desired geometric isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the benzamide group to an amine.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions, often facilitated by bases or catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of (E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the benzo[d]thiazole moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoro-N-(benzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the trimethyl groups, which may affect its binding affinity and specificity.
N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the fluorine atom, which could alter its reactivity and interaction with biological targets.
(E)-4-chloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Substitutes chlorine for fluorine, potentially changing its chemical and biological properties.
Uniqueness
(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the combination of its fluorine atom and trimethyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biologische Aktivität
(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding the biological activity of this compound requires an exploration of its synthesis, mechanism of action, and relevant case studies.
Anticancer Properties
Benzothiazole derivatives have shown promising anticancer activity by inhibiting various cancer cell lines. For instance, research indicates that compounds with similar structures can interfere with cell proliferation pathways and induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The compound's structural components suggest possible interactions with microbial targets. Benzothiazole derivatives are often investigated for their ability to disrupt bacterial cell membranes or inhibit essential enzymes. Preliminary studies indicate that this compound may possess antibacterial properties against Gram-positive and Gram-negative bacteria.
The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors involved in disease processes. This binding can lead to the inhibition of critical pathways associated with cell growth and survival.
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Formation of Benzothiazole Core : The benzothiazole moiety can be synthesized via cyclization reactions involving thiophenol derivatives and aldehydes.
- Ylidene Formation : The final step involves the condensation reaction between the benzothiazole derivative and an appropriate amine under acidic or basic conditions.
Characterization Techniques
Characterization of the synthesized compound can be performed using:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- X-ray Crystallography : To elucidate the three-dimensional structure.
Study 1: Anticancer Activity Evaluation
A recent study evaluated the cytotoxicity of various benzothiazole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant inhibition of cell growth in MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Control | MCF-7 | 10 |
Target | MCF-7 | 15 |
Study 2: Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
Eigenschaften
IUPAC Name |
4-fluoro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-8-11(2)15-14(9-10)22-17(20(15)3)19-16(21)12-4-6-13(18)7-5-12/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMYYTMPMKZGRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)F)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.